molecular formula C22H18N4O3 B11691921 2-{(E)-[(1-benzyl-2-methyl-1H-benzimidazol-5-yl)imino]methyl}-4-nitrophenol

2-{(E)-[(1-benzyl-2-methyl-1H-benzimidazol-5-yl)imino]methyl}-4-nitrophenol

Cat. No.: B11691921
M. Wt: 386.4 g/mol
InChI Key: AROWRXXAWPNFSD-UHFFFAOYSA-N
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Description

2-{(E)-[(1-benzyl-2-methyl-1H-benzimidazol-5-yl)imino]methyl}-4-nitrophenol is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various medicinal and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[(1-benzyl-2-methyl-1H-benzimidazol-5-yl)imino]methyl}-4-nitrophenol typically involves the condensation of 1-benzyl-2-methyl-1H-benzimidazole-5-carbaldehyde with 4-nitrophenol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[(1-benzyl-2-methyl-1H-benzimidazol-5-yl)imino]methyl}-4-nitrophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: Quinones.

    Reduction: Aminophenol derivatives.

    Substitution: Alkylated or acylated phenol derivatives.

Scientific Research Applications

2-{(E)-[(1-benzyl-2-methyl-1H-benzimidazol-5-yl)imino]methyl}-4-nitrophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{(E)-[(1-benzyl-2-methyl-1H-benzimidazol-5-yl)imino]methyl}-4-nitrophenol involves its interaction with specific molecular targets. The benzimidazole core can bind to DNA and proteins, disrupting their normal function. This can lead to cell death in cancer cells or inhibition of microbial growth . The nitrophenol group can also participate in redox reactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{(E)-[(1-benzyl-2-methyl-1H-benzimidazol-5-yl)imino]methyl}-4-nitrophenol is unique due to its combination of a benzimidazole core and a nitrophenol group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

Molecular Formula

C22H18N4O3

Molecular Weight

386.4 g/mol

IUPAC Name

2-[(1-benzyl-2-methylbenzimidazol-5-yl)iminomethyl]-4-nitrophenol

InChI

InChI=1S/C22H18N4O3/c1-15-24-20-12-18(23-13-17-11-19(26(28)29)8-10-22(17)27)7-9-21(20)25(15)14-16-5-3-2-4-6-16/h2-13,27H,14H2,1H3

InChI Key

AROWRXXAWPNFSD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1CC3=CC=CC=C3)C=CC(=C2)N=CC4=C(C=CC(=C4)[N+](=O)[O-])O

Origin of Product

United States

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